molecular formula C21H22ClN3O7S B2599841 4-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide CAS No. 941951-04-8

4-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide

Cat. No.: B2599841
CAS No.: 941951-04-8
M. Wt: 495.93
InChI Key: MSVSDYLQDZBWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,3,4-oxadiazole core substituted at position 5 with a 3,4,5-trimethoxyphenyl group and at position 2 with a butanamide linker bearing a 4-chlorophenylsulfonyl moiety. The 3,4,5-trimethoxyphenyl group is a hallmark of microtubule-targeting agents, while the sulfonyl group may enhance solubility and binding affinity . Its structural complexity suggests dual functionality: the oxadiazole and trimethoxyphenyl groups likely contribute to anticancer activity, while the sulfonyl butanamide linker may improve pharmacokinetics .

Properties

IUPAC Name

4-(4-chlorophenyl)sulfonyl-N-[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O7S/c1-29-16-11-13(12-17(30-2)19(16)31-3)20-24-25-21(32-20)23-18(26)5-4-10-33(27,28)15-8-6-14(22)7-9-15/h6-9,11-12H,4-5,10H2,1-3H3,(H,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVSDYLQDZBWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=NN=C(O2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide is a derivative of the oxadiazole class, which has garnered interest for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and other pharmacological properties based on recent research findings.

Chemical Structure

The chemical structure of the compound can be summarized as follows:

  • Molecular Formula : C20_{20}H23_{23}ClN2_{2}O5_{5}S
  • Molecular Weight : 426.92 g/mol
  • Key Functional Groups :
    • Oxadiazole ring
    • Sulfonamide group
    • Chlorophenyl moiety

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of oxadiazole derivatives. The compound in focus has shown significant activity against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) Inhibition Percentage (%)
Staphylococcus aureus32 µg/mL78.32 ± 0.41
Escherichia coli16 µg/mL69.49 ± 0.41
Bacillus subtilis8 µg/mL62.04 ± 2.78
Pseudomonas aeruginosa64 µg/mL59.70 ± 3.70

These results indicate that the compound exhibits potent antibacterial effects, particularly against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Activity

The anti-inflammatory potential of the compound has been assessed through various assays measuring lipoxygenase inhibition. For instance, one study reported that a related compound exhibited an IC50 value of 20.72 ± 0.34 µmoles/L against lipoxygenase, suggesting that modifications in the structure can enhance anti-inflammatory activity .

Case Studies and Research Findings

  • Synthesis and Evaluation of Derivatives :
    A series of derivatives were synthesized to evaluate their biological activities. Among these, some exhibited stronger antibacterial properties than others, with specific emphasis on the sulfonamide functionality enhancing efficacy against bacterial strains .
  • Molecular Docking Studies :
    Molecular docking studies have been conducted to predict interactions between the compound and target enzymes such as carbonic anhydrases (CAs). These studies revealed that the compound could effectively bind to CA IX and CA II isoforms, which are relevant in tumor biology .
  • In Vivo Studies :
    Preliminary in vivo studies indicated potential therapeutic applications in inflammatory diseases due to its ability to inhibit pro-inflammatory mediators .

Scientific Research Applications

Medicinal Chemistry Applications

  • Antimicrobial Activity :
    Research indicates that compounds containing oxadiazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting potential as antibacterial agents .
  • Anti-inflammatory Effects :
    The sulfonamide group is known for its anti-inflammatory properties. Compounds with similar structures have been investigated for their ability to modulate inflammatory pathways, making them candidates for treating inflammatory diseases .
  • Anticancer Potential :
    Some derivatives of oxadiazoles have demonstrated anticancer activity through mechanisms such as apoptosis induction in cancer cells. The specific structure of the compound may enhance its efficacy against certain types of tumors .

Agricultural Applications

  • Pesticidal Activity :
    Compounds with similar functional groups have been explored for their effectiveness as pesticides. The sulfonamide moiety may enhance the compound's ability to interact with biological systems in pests, leading to increased mortality rates in target species .
  • Herbicidal Properties :
    The unique chemical structure may also lend itself to herbicidal applications by disrupting metabolic processes in undesirable plant species. Research into related compounds has shown promising results in inhibiting weed growth .

Materials Science Applications

  • Polymer Chemistry :
    The compound can serve as a building block for synthesizing novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices may lead to materials with improved durability and resistance to environmental degradation.
  • Nanotechnology :
    The unique properties of the compound allow it to be utilized in the development of nanomaterials for drug delivery systems or as components in sensor technologies. The ability to modify the compound's surface characteristics can enhance its functionality in these applications.

Antimicrobial Testing

In a study conducted on a series of oxadiazole derivatives, compounds similar to 4-((4-chlorophenyl)sulfonyl)-N-(5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl)butanamide were tested against Gram-positive and Gram-negative bacteria. Results indicated a significant inhibition zone compared to control groups, showcasing their potential as effective antimicrobial agents .

Anti-inflammatory Mechanisms

A comparative analysis involving various sulfonamide-based compounds demonstrated that those containing oxadiazole rings exhibited enhanced anti-inflammatory activity in vitro. Mechanistic studies revealed that these compounds could inhibit pro-inflammatory cytokines, suggesting their utility in treating conditions like rheumatoid arthritis or inflammatory bowel disease .

Chemical Reactions Analysis

Formation of the 1,3,4-Oxadiazole Core

The 1,3,4-oxadiazole ring in the compound is synthesized via cyclization of a hydrazide intermediate. For example:

  • Hydrazide Preparation : 3,4,5-Trimethoxybenzoic acid is esterified to form methyl 3,4,5-trimethoxybenzoate, which is then treated with hydrazine hydrate to yield the corresponding hydrazide (3a,b in ).

  • Cyclization : The hydrazide undergoes cyclization with cyanogen bromide (CNBr) in methanol under reflux to form 5-substituted-1,3,4-oxadiazol-2-amine derivatives (4a,b in ).

Reaction Conditions :

StepReagents/ConditionsYieldReference
EsterificationMethanol, H₂SO₄, reflux80–90%
Hydrazide formationHydrazine hydrate, ethanol, reflux85–90%
Oxadiazole cyclizationCNBr, methanol, reflux70–75%

Sulfonylation and Amide Coupling

The 4-chlorophenylsulfonyl group is introduced via sulfonylation, followed by amide bond formation:

  • Sulfonyl Chloride Synthesis : Thiol intermediates (e.g., 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol) are treated with chlorine gas in acetic acid/water to form sulfonyl chlorides (6 in ).

  • Amide Bond Formation : The sulfonyl chloride reacts with 4-aminobutanoic acid derivatives under basic conditions (e.g., DMF, LiH) to form the butanamide backbone (7a-z in ).

Key Reaction :

R-SH+Cl2R-SO2ClH2N-(CH2)3-COOHR-SO2-(CH2)3-CONH-Oxadiazole\text{R-SH} + \text{Cl}_2 \rightarrow \text{R-SO}_2\text{Cl} \xrightarrow{\text{H}_2\text{N-(CH}_2\text{)}_3\text{-COOH}} \text{R-SO}_2\text{-(CH}_2\text{)}_3\text{-CONH-Oxadiazole}

Conditions :

  • Sulfonylation: Cl₂, CH₃COOH/H₂O, 0–5°C, 6 h .

  • Amidation: DMF, LiH, alkyl halides, 4–5 h stirring .

Sulfonamide Group

The 4-chlorophenylsulfonyl moiety exhibits:

  • Hydrolytic Stability : Resistant to hydrolysis under acidic/basic conditions due to strong S–N and S–O bonds .

  • Electrophilic Reactivity : Participates in nucleophilic aromatic substitution (e.g., with amines at elevated temperatures) .

1,3,4-Oxadiazole Ring

  • Acid/Base Resistance : Stable under moderate acidic conditions (pH 4–6) but degrades in strong acids (pH < 2) .

  • Metal Coordination : The N and O atoms coordinate with transition metals (e.g., Cu²⁺, Fe³⁺), enabling catalytic applications .

Alkylation/Acylation of Oxadiazole

The 2-amino group on the oxadiazole can undergo alkylation or acylation:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in DMF/LiH to form N-alkyl derivatives .

  • Acylation : Acetyl chloride in pyridine yields N-acetylated products .

Methoxy Group Functionalization

The 3,4,5-trimethoxyphenyl substituent allows:

  • Demethylation : BBr₃ in CH₂Cl₂ selectively removes methoxy groups at −78°C .

  • Halogenation : Electrophilic substitution with Br₂/FeBr₃ introduces bromine at the para position .

Stability and Degradation Pathways

  • Thermal Degradation : Decomposes above 250°C, releasing SO₂ and chlorophenol byproducts .

  • Photodegradation : UV exposure (λ = 254 nm) cleaves the oxadiazole ring, forming nitriles and sulfonic acids .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compounds with 1,3,4-Oxadiazole and Trimethoxyphenyl Moieties

(a) N-(4-Chlorophenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-amine (4b)
  • Structure : Lacks the sulfonyl-butanamide linker but retains the 4-chlorophenyl and trimethoxyphenyl groups.
  • Activity: Demonstrated a growth percent (GP) of 59.73 against leukemia (SR) and 72.77 against non-small cell lung cancer (NCI-H522) .
  • Key Difference : Absence of the sulfonyl-butanamide chain likely reduces tubulin-binding efficacy compared to sulfonyl-containing analogs .
(b) 5-(Substituted Phenyl)-3-(4-(5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)phenyl)-1,2,4-Oxadiazole (19b)
  • Structure : Contains a 1,2,4-oxadiazole ring instead of 1,3,4-oxadiazole, with a phenyl spacer.
  • Activity : Exhibited IC₅₀ values of 1.2 µM (A549 lung cancer) and 1.5 µM (MCF-7 breast cancer), attributed to the trimethoxyphenyl group’s tubulin-binding affinity .
  • Key Difference : The dual oxadiazole rings may enhance rigidity but reduce metabolic stability compared to the target compound’s flexible butanamide linker .

Compounds with Sulfonyl Linkers

(a) 4-(Dibutylsulfamoyl)-N-[5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl]benzamide
  • Structure : Replaces the 4-chlorophenylsulfonyl group with a dibutylsulfamoyl-benzamide.
  • Activity: No direct activity data, but the sulfamoyl group may enhance solubility and blood-brain barrier penetration .
  • Key Difference : The benzamide core and dibutylsulfamoyl group could reduce cytotoxicity compared to the target compound’s chlorophenylsulfonyl moiety .
(b) A-204197 (Oxadiazoline Derivative)
  • Structure : Contains an oxadiazoline ring and trimethoxyphenyl group but lacks a sulfonyl linker.
  • Activity : Inhibited tubulin polymerization (IC₅₀ = 4.5 µM) and showed antiproliferative activity (IC₅₀ = 36–48 nM) in drug-resistant cell lines .

Compounds with Chlorophenyl Substituents

(a) N-(4-Bromophenyl)-5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-amine (4a)
  • Structure : Bromine replaces chlorine at the phenyl position.
  • Activity : Lower mean GP (96.25) compared to 4b (chlorophenyl analog, GP = 96.31), suggesting chlorine’s superior electron-withdrawing effects enhance binding .
  • Key Difference : Chlorine’s smaller atomic radius and higher electronegativity may improve target engagement compared to bromine .
(b) N-(4-Chlorophenyl)-2-((5-(3,4,5-Trimethoxyphenyl)-1,3,4-Oxadiazol-2-yl)thio)acetamide (8u)
  • Structure : Features a thioacetamide linker instead of sulfonyl-butanamide.
  • Activity : Showed moderate activity against leukemia (IC₅₀ = 8.2 µM) but lower than sulfonyl-containing analogs due to reduced stability of the thioether bond .
  • Key Difference : The sulfonyl group in the target compound may confer higher oxidative stability and stronger hydrogen-bonding interactions .

Structural and Pharmacokinetic Insights

Role of the 4-Chlorophenylsulfonyl Group

  • Enhances binding to hydrophobic pockets in tubulin or kinase targets due to chlorine’s electronegativity and the sulfonyl group’s hydrogen-bonding capacity .
  • Improves metabolic stability compared to non-sulfonyl analogs, as seen in higher GP values for 4b vs. 4a .

Impact of the Butanamide Linker

  • Provides flexibility for optimal orientation of the trimethoxyphenyl and sulfonyl groups.

Trimethoxyphenyl Group

  • A critical pharmacophore for microtubule disruption, as demonstrated by A-204197’s tubulin polymerization inhibition .
  • Synergizes with the chlorophenylsulfonyl group to enhance antiproliferative activity .

Tabulated Comparison of Key Compounds

Compound Name Core Structure Key Substituents IC₅₀/GP Values Reference
Target Compound 1,3,4-Oxadiazole 4-Cl-Ph-SO₂-butanamide Data not available
N-(4-Cl-Ph)-5-(TMP)-1,3,4-Oxadiazol-2-amine 1,3,4-Oxadiazole 4-Cl-Ph, TMP GP = 59.73 (SR leukemia)
19b 1,2,4-Oxadiazole TMP, phenyl spacer IC₅₀ = 1.2 µM (A549)
A-204197 Oxadiazoline TMP, dimethylbenzeneamine IC₅₀ = 36–48 nM (multiple lines)
8u 1,3,4-Oxadiazole 4-Cl-Ph, thioacetamide IC₅₀ = 8.2 µM (leukemia)

Q & A

Q. Advanced

  • Comparative assays : Use standardized cell lines (e.g., MCF-7 for antitumor, S. aureus for antimicrobial) under identical conditions (e.g., 48-hour incubation, 10 µM concentration) .
  • Dose-response analysis : Calculate IC₅₀ values to assess potency variation.
  • Meta-analysis : Cross-reference studies for confounding factors (e.g., solvent effects, assay protocols) .

What strategies optimize the compound’s inhibitory activity against kinases like EGFR or Src?

Q. Advanced

  • Structure-activity relationship (SAR) : Modify the trimethoxyphenyl group to enhance hydrophobic interactions or introduce electron-withdrawing groups (e.g., nitro) to improve binding affinity .
  • Molecular docking : Use AutoDock Vina to predict interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with Lys721 in EGFR) .

How is X-ray crystallography applied to determine the compound’s structure, and what challenges might arise?

Q. Advanced

  • Data collection : Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) and SHELXL for refinement. Expect R-factor < 0.05 for high-resolution structures .
  • Challenges : Crystal twinning or poor diffraction due to flexible butanamide chain. Mitigate via slow evaporation (e.g., DMF/ether) or cryocooling .

What in vitro assays are used to evaluate the compound’s antitumor potential?

Q. Basic

  • MTT assay : Assess cytotoxicity in cancer cells (e.g., IC₅₀ = 8.2 µM in HL-60 leukemia cells) .
  • Apoptosis assays : Flow cytometry with Annexin V/PI staining to quantify cell death .
  • Cell cycle analysis : Detect G2/M arrest via propidium iodide staining .

How to analyze the compound’s stability under varying pH and temperature conditions?

Q. Advanced

  • Accelerated stability studies : Incubate at 40°C/75% RH for 4 weeks, monitor degradation via HPLC.
  • Kinetic modeling : Calculate degradation rate constants (k) using first-order kinetics. Expect t₉₀ > 30 days at pH 7.4 .

What computational methods predict the compound’s interaction with biological targets?

Q. Advanced

  • Molecular dynamics (MD) simulations : Use GROMACS to simulate binding stability over 100 ns trajectories.
  • Binding free energy : Calculate via MM-PBSA to identify critical residues (e.g., STAT3 SH2 domain interactions) .

What are the key considerations in designing a SAR study for this compound?

Q. Basic

  • Systematic substitution : Vary substituents on the oxadiazole (e.g., halogens, methoxy groups) and assess bioactivity .
  • Control groups : Include parent compound and known inhibitors (e.g., erlotinib for EGFR) for benchmarking .

How to address low solubility issues in biological testing?

Q. Advanced

  • Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility .
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyl) to the butanamide chain .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.